1,10-Phenanthroline Maleimide
Overview
Description
1,10-Phenanthroline Maleimide is a compound that combines the structural features of 1,10-phenanthroline and pyrrole-2,5-dione. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The phenanthroline moiety is known for its ability to chelate metal ions, while the pyrrole-2,5-dione structure can participate in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 1,10-Phenanthroline Maleimide are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These proteins play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function
Biochemical Pathways
It has been suggested that the compound may influence pathways related to antibiotic resistance and bacterial chemotaxis . The downstream effects of these alterations could include changes in bacterial growth and behavior.
Result of Action
It has been suggested that the compound may have antimicrobial activity against a broad spectrum of bacteria
Biochemical Analysis
Biochemical Properties
These properties make it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .
Cellular Effects
Some studies suggest that compounds containing 1,10-Phenanthroline can be highly active against a range of normal and cancerous mammalian cells
Temporal Effects in Laboratory Settings
It’s also light-sensitive , which may affect its stability over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline Maleimide typically involves the reaction of 1,10-phenanthroline with maleic anhydride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline Maleimide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenanthroline moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthroline Maleimide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Industry: Utilized in the development of organic light-emitting devices and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known chelating agent used in various chemical and biological applications.
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: Used to label thiols and confer metal-binding properties.
1,10-Phenanthroline-based hydroxamate derivatives: Investigated for their dual inhibition of histone deacetylases and ribonucleotide reductase.
Uniqueness
1,10-Phenanthroline Maleimide is unique due to its combination of the phenanthroline and pyrrole-2,5-dione moieties, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(1,10-phenanthrolin-5-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c20-13-5-6-14(21)19(13)12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIRFFCTTLSORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433327 | |
Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351870-31-0 | |
Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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